

A Technical Guide to the Stability and Storage of D-Fructose-13C3

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Compound of Interest

Compound Name: D-Fructose-13C3

Cat. No.: B12377230

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for **D-Fructose-13C3**, an isotopically labeled monosaccharide crucial for metabolic research and as a tracer in drug development. Understanding its stability is paramount to ensuring the integrity and accuracy of experimental results.

Introduction to D-Fructose-13C3

D-Fructose-13C3 is a stable, non-radioactive, isotopically labeled form of D-Fructose where three carbon atoms in the molecule have been replaced with the carbon-13 (^{13}C) isotope. This labeling allows for the tracking of fructose and its metabolites through various biological and chemical pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Given its application in precise quantitative analyses, maintaining the chemical and isotopic purity of **D-Fructose-13C3** during storage is of utmost importance.

Chemical and Physical Properties

The chemical and physical properties of **D-Fructose-13C3** are nearly identical to those of its unlabeled counterpart, D-Fructose. The primary difference is a slightly higher molecular weight due to the presence of the ^{13}C isotopes.

Property	Value
Molecular Formula	C ₃ ¹³ C ₃ H ₁₂ O ₆
Molecular Weight	Approximately 183.13 g/mol
Appearance	White crystalline solid
Solubility	Highly soluble in water (~800 g/L at 20°C)[1]
pH (0.1 M in H ₂ O)	5.0 - 7.0[2]
Melting Point	119-122 °C (with decomposition)[2][3]

Stability Profile of D-Fructose-13C3

D-Fructose-13C3 is a stable compound under recommended storage conditions. However, like its unlabeled form, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways are non-enzymatic browning reactions: caramelization and the Maillard reaction. The stability of the ¹³C label itself is very high, as the carbon-carbon bonds are not readily broken under typical storage conditions.

Factors Affecting Stability

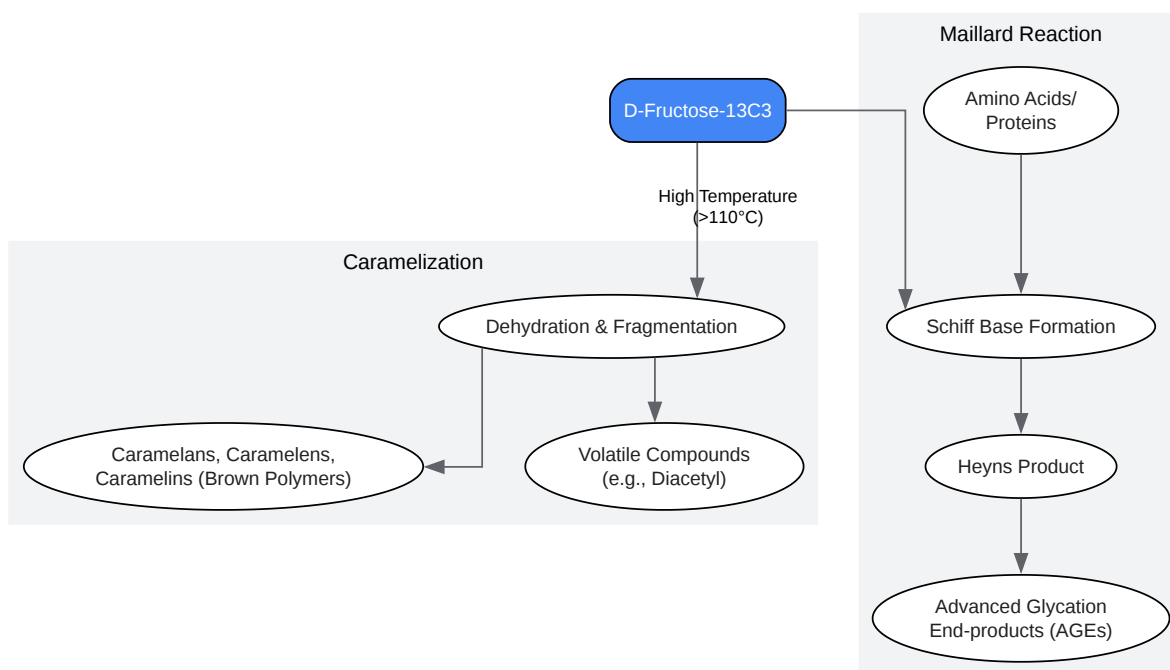
Several factors can influence the stability of **D-Fructose-13C3**:

- **Temperature:** Elevated temperatures are the most significant factor accelerating degradation. Fructose has a lower caramelization temperature than many other sugars, with reactions initiating at approximately 110°C (230°F)[4]. Decomposition is also noted at temperatures above 103°C.
- **pH:** D-Fructose is most stable in a slightly acidic to neutral pH range. Degradation is accelerated under both strongly acidic and basic conditions. Minimum degradation for sucrose, a related sugar, occurs between pH 6.45 and 8.50.
- **Humidity and Moisture:** As a hygroscopic solid, **D-Fructose-13C3** can absorb moisture from the air. The presence of water can facilitate degradation reactions, especially at elevated temperatures.

- **Light:** While not as critical as temperature and pH, exposure to light should be minimized as a general precaution for all sensitive chemical compounds.
- **Presence of Amines:** In the presence of amino acids or proteins, **D-Fructose-13C3** can undergo the Maillard reaction, which can proceed even at room temperature over long periods. Fructose is known to be more reactive than glucose in the Maillard reaction.

Degradation Pathways

The two primary non-enzymatic degradation pathways for **D-Fructose-13C3** are caramelization and the Maillard reaction. These complex reactions result in the formation of a multitude of byproducts, leading to discoloration (browning), changes in pH, and a loss of purity of the labeled compound.



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Figure 1: Key degradation pathways for **D-Fructose-13C3**.

Recommended Storage and Handling

To ensure the long-term stability and integrity of **D-Fructose-13C3**, the following storage and handling procedures are recommended.

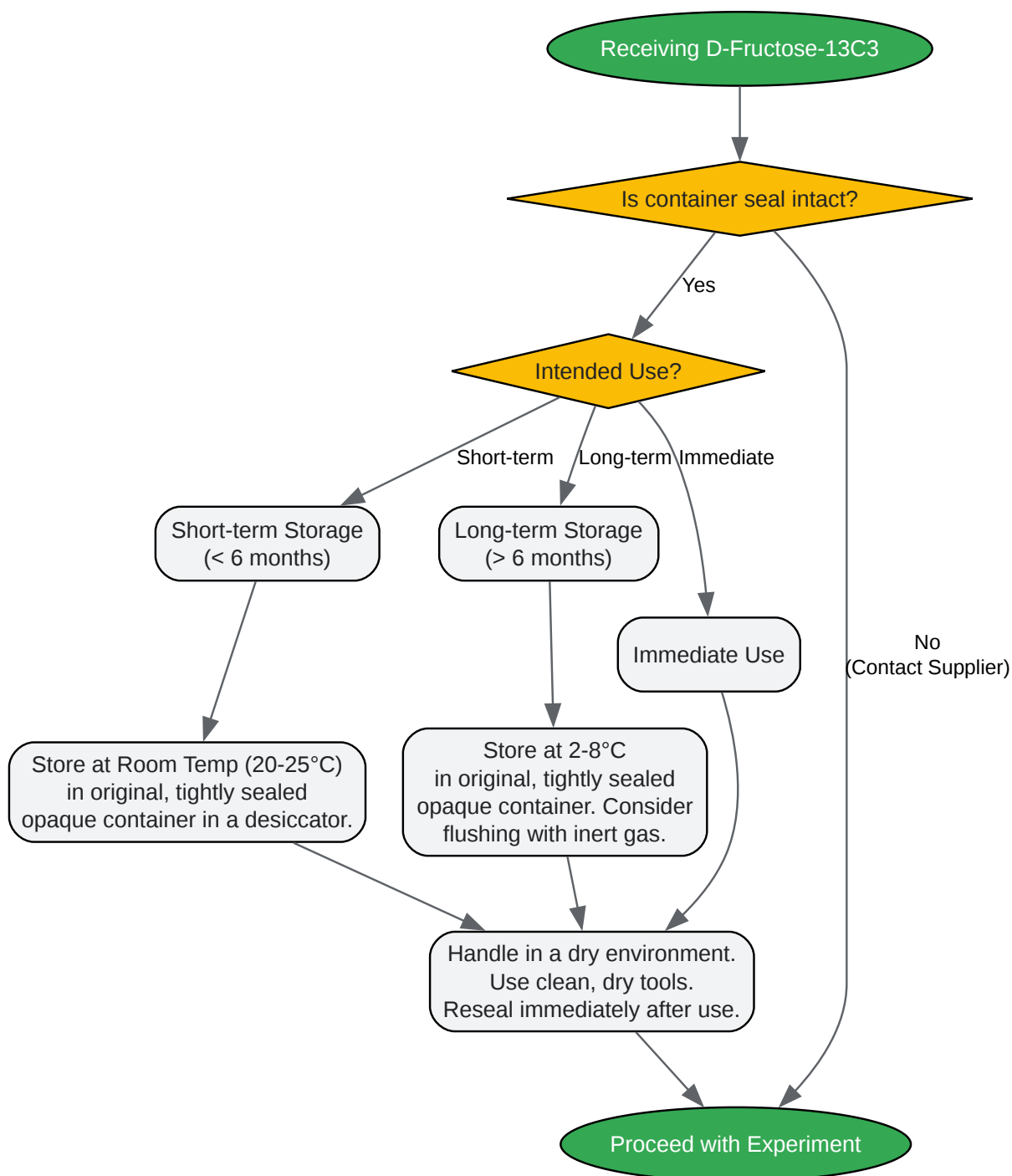
Storage Conditions

Parameter	Recommendation	Rationale
Temperature	Store at room temperature (20-25°C) or refrigerated (2-8°C).	Minimizes the rate of potential degradation reactions.
Atmosphere	Store under an inert atmosphere (e.g., Argon or Nitrogen).	Reduces exposure to moisture and oxygen.
Container	Tightly sealed, opaque container (e.g., amber glass vial).	Prevents moisture ingress and protects from light.
Environment	Store in a dry, well-ventilated area away from heat sources and incompatible materials.	Prevents accidental exposure to conditions that could compromise stability.
Incompatibilities	Strong oxidizing agents, strong acids, and strong bases.	These substances can catalyze the degradation of fructose.

Handling

- Handle the compound in a clean, dry environment, preferably in a glove box or under a flow of inert gas to minimize exposure to air and humidity.
- Use clean, dry spatulas and weighing equipment.
- After use, tightly reseal the container immediately.

- For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, filter-sterilize and store in sterile, tightly capped vials at 2-8°C for short periods. The stability of fructose in aqueous solutions is pH-dependent.



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Figure 2: Decision tree for proper storage and handling.

Experimental Protocol for Stability Assessment

A formal stability study is the most reliable way to determine the shelf-life of **D-Fructose-13C3** under specific storage conditions. The following protocol is based on the International Council for Harmonisation (ICH) and World Health Organization (WHO) guidelines for stability testing of active pharmaceutical ingredients.

Objective

To evaluate the stability of a specific batch of **D-Fructose-13C3** under defined long-term and accelerated storage conditions and to establish a re-test period.

Materials

- **D-Fructose-13C3** (at least one batch)
- Packaging identical to that used for routine storage (e.g., amber glass vials with screw caps)
- Controlled environment chambers or incubators
- Analytical instrumentation (e.g., HPLC-MS, GC-MS, NMR, Karl Fischer titrator)

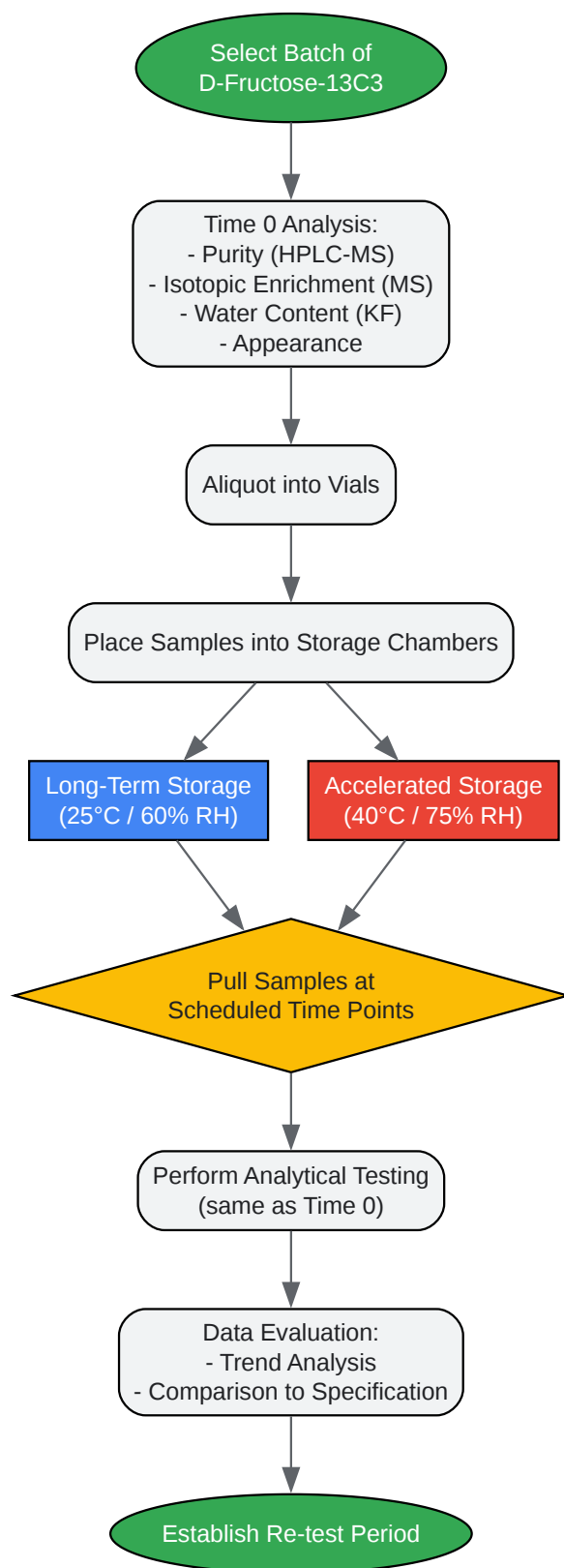
Experimental Design

Study Type	Storage Condition	Testing Frequency	Duration
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	0, 3, 6, 9, 12, 18, 24 months, and annually thereafter	As required
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	0, 3, 6 months	6 months

RH = Relative Humidity

Methodology

- Initial Analysis (Time 0): Before initiating the stability study, perform a comprehensive analysis of the **D-Fructose-13C3** batch. This will serve as the baseline data.
- Sample Preparation: Aliquot the **D-Fructose-13C3** into the designated storage containers. Ensure each container has enough material for a single time point analysis.
- Storage: Place the samples in the respective controlled environment chambers for long-term and accelerated studies.
- Time Point Analysis: At each scheduled time point, remove the required number of samples from the chambers and allow them to equilibrate to ambient temperature before opening.
- Analytical Testing: Perform the following tests at each time point and compare the results to the initial analysis and the product specifications.
 - Appearance: Visual inspection for color change, clumping, or other physical changes.
 - Purity Assay (e.g., HPLC-MS): To quantify the amount of **D-Fructose-13C3** and detect any degradation products. The method must be stability-indicating.
 - Isotopic Enrichment (Mass Spectrometry): To confirm that the ^{13}C label has not been compromised.
 - Water Content (Karl Fischer Titration): To monitor for moisture absorption.
 - Related Substances/Degradation Products: To identify and quantify any impurities that may have formed during storage.
- Data Evaluation: Analyze the data for trends over time. A "significant change" in an accelerated study (e.g., failure to meet specification) may trigger the need for testing at an intermediate condition (e.g., 30°C / 65% RH). The re-test period is established based on the long-term stability data.



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Figure 3: Experimental workflow for a stability study.

Conclusion

D-Fructose-13C3 is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to high temperatures, humidity, and incompatible chemicals. By adhering to the recommended storage and handling procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the chemical and isotopic integrity of **D-Fructose-13C3**, thereby safeguarding the accuracy and reliability of their experimental data. For critical applications, conducting a formal stability study is recommended to establish a definitive shelf-life for the specific product and storage conditions.

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